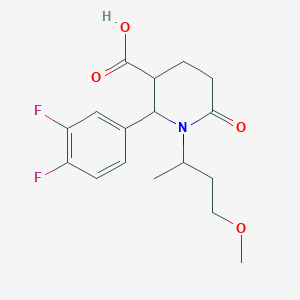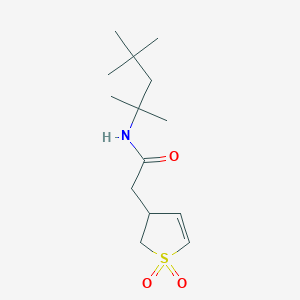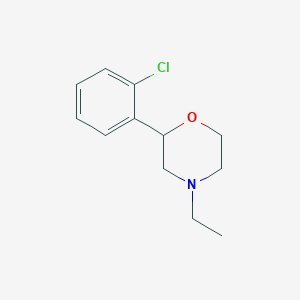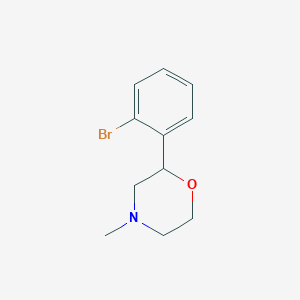
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid, also known as DF-MOC-Pip, is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research.
Mechanism of Action
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid exerts its biological effects through the inhibition of certain enzymes and the modulation of ion channels. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the potential to act as a neuroprotective agent. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its ability to modulate ion channels. However, the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry. Additionally, the potential therapeutic effects of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid have not yet been fully elucidated, and further studies are needed to determine its safety and efficacy.
Future Directions
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several potential future directions for research, including its potential as a therapeutic agent for Alzheimer's disease, its ability to modulate ion channels in the brain, and its potential as a neuroprotective agent. Further studies are needed to determine the safety and efficacy of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid may facilitate its use in future research.
Synthesis Methods
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method includes the preparation of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-hydroxypiperidine-3-carboxylic acid, which is then converted into 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid through the use of coupling agents and protecting groups. The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the activity of certain ion channels in the brain.
properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-10(7-8-24-2)20-15(21)6-4-12(17(22)23)16(20)11-3-5-13(18)14(19)9-11/h3,5,9-10,12,16H,4,6-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLMXUPOOJFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)




![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)